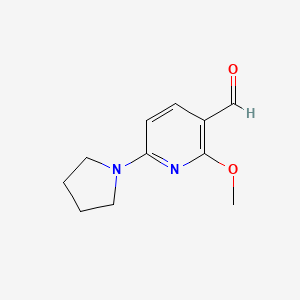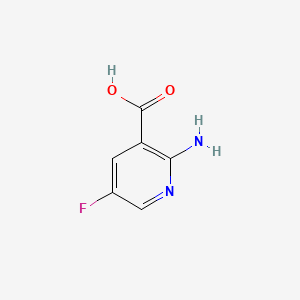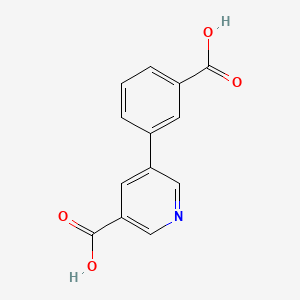
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is a chemical compound with the empirical formula C11H14N2O2 . It is a heterocyclic building block . The molecular weight of this compound is 206.24 .
Molecular Structure Analysis
The SMILES string for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is COc1nc(ccc1C=O)N2CCCC2 . The InChI key is DUXXVGOFEXESLC-UHFFFAOYSA-N .Applications De Recherche Scientifique
Molecular Structure and Conformation
- The compound 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, which shares structural similarities with 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, was studied for its molecular structure. The pyrrolidine ring of this compound exhibits an envelope geometry, highlighting the structural properties of such molecules (Butcher, Bakare, & John, 2006).
Synthetic Potential
- Research on the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones demonstrates the synthetic versatility of compounds with a pyrrolidine structure, which could be relevant for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Bellesia et al., 2001).
Applications in Drug Synthesis
- The synthesis and reactions of nicotinaldehyde derivatives for the development of antiviral agents reveal the pharmaceutical relevance of compounds related to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Attaby et al., 2007).
Antimicrobial Activity
- Research on 4-Pyrrolidin-3-cyanopyridine derivatives, which include structures similar to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, indicated their potential as antibacterial agents. This suggests possible applications in the development of new antimicrobials (Bogdanowicz et al., 2013).
Quantum Chemical Studies
- The molecular structure, vibrational frequencies, and electronic properties of related compounds have been studied using quantum chemical methods. These studies provide insights into the electronic and optical properties of compounds like 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Evecen & Tanak, 2016).
Drug Development and Receptor Binding
- Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, similar to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, have been synthesized and assessed for neuronal nicotinic acetylcholine receptor binding activity, underlining their potential in drug development (Lin et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-6-pyrrolidin-1-ylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-9(8-14)4-5-10(12-11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXVGOFEXESLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213779 |
Source


|
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde | |
CAS RN |
1228666-11-2 |
Source


|
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)








![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)

